molecular formula C18H17NO2 B8487818 3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole

3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B8487818
M. Wt: 279.3 g/mol
InChI Key: QEAWMKDRCXIJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3,8-dimethoxy-6,11-dihydro-5H-benzo[a]carbazole

InChI

InChI=1S/C18H17NO2/c1-20-12-4-7-14-11(9-12)3-6-15-16-10-13(21-2)5-8-17(16)19-18(14)15/h4-5,7-10,19H,3,6H2,1-2H3

InChI Key

QEAWMKDRCXIJQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g (57 mmol) of 6-methoxy-1-tetralone in 125 ml of ethanol is added in drops within 35 minutes to a boiling solution of 10.0 g (57 mmol) of p-methoxyphenylhydrazine-hydrochloride and 5.0 ml of concentrated hydrochloric acid in 180 ml of ethanol. Then, it is refluxed for 5 hours. After 370 ml of hot water is added, it is allowed to cool. The almost colorless reaction product is suctioned off and recrystallized from ethanol. Yield 74%, melting point 189-191° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
370 mL
Type
reactant
Reaction Step Two

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